(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide
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Overview
Description
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide is an organic compound with the molecular formula C8H7BrN2O2 This compound is characterized by the presence of a bromophenyl group and a hydroxyimino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2-bromoaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-bromoaniline and glyoxylic acid oxime.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the crude product. The crude product is then purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(2-methylphenyl)-2-(hydroxyimino)acetamide
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine) or alkyl groups (methyl) in the phenyl ring can significantly influence the compound’s reactivity and biological activity.
- Unique Properties: (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide is unique due to the specific electronic and steric effects imparted by the bromine atom, which can affect its chemical behavior and interactions with biological targets.
Biological Activity
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a hydroxyimino group and a bromophenyl moiety, which contribute to its interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C8H8BrN3O
- Molecular Weight : 232.07 g/mol
- Structure : The compound features a hydroxyimino group attached to an acetamide backbone with a bromophenyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromophenyl group may engage in hydrophobic interactions with proteins, influencing their function and stability .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that oxime amides can act as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression involved in cell cycle and apoptosis . The interaction of this compound with HDACs could lead to altered expression of oncogenes and tumor suppressor genes, thus contributing to its anticancer effects.
Case Studies
- Inhibition of HDACs : A study evaluated various oxime amides for their ability to inhibit different isoforms of HDACs. Although this compound was not the primary focus, similar compounds showed promising inhibition profiles, suggesting a potential pathway for further investigation into this compound's activity against specific HDAC isoforms .
- Cytotoxicity Assessments : In related research involving similar structures, compounds were tested against human leukemia cell lines, revealing significant cytotoxic effects at low concentrations (IC50 values in the nanomolar range). Such findings indicate that this compound may possess comparable cytotoxic properties worth exploring .
Data Tables
Properties
IUPAC Name |
(2E)-N-(2-bromophenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQMJREXXFSBT-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=N/O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191245-18-7 |
Source
|
Record name | N-(2-bromophenyl)-2-(N-hydroxyimino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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